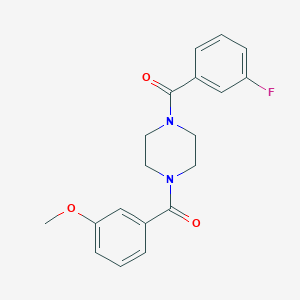

1-(3-fluorobenzoyl)-4-(3-methoxybenzoyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of "1-(3-fluorobenzoyl)-4-(3-methoxybenzoyl)piperazine" and related compounds typically involves condensation reactions between carbamimide and 3-fluorobenzoic acid, utilizing 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions (Sanjeevarayappa et al., 2015). Such processes are characterized by the formation of a piperazine backbone through targeted reactions that introduce the desired functional groups at specific positions on the aromatic rings.

Molecular Structure Analysis

The molecular structure of "1-(3-fluorobenzoyl)-4-(3-methoxybenzoyl)piperazine" and its analogs have been elucidated using techniques such as X-ray diffraction, revealing that these compounds crystallize in the monoclinic crystal system and feature various intermolecular interactions, including weak C-H···O interactions and aromatic π–π stacking (Mahesha et al., 2019). These structural details are crucial for understanding the compound's chemical behavior and potential interaction with biological targets.

Chemical Reactions and Properties

Piperazine derivatives, including "1-(3-fluorobenzoyl)-4-(3-methoxybenzoyl)piperazine," participate in various chemical reactions that modify their structure and enhance their biological activities. These reactions can involve nucleophilic substitutions, amidation, and couplings, which are pivotal for the synthesis of targeted derivatives with improved pharmacological profiles (Faizi et al., 2016).

Aplicaciones Científicas De Investigación

Crystal Structure and Synthesis

The study of crystal structures of compounds similar to 1-(3-fluorobenzoyl)-4-(3-methoxybenzoyl)piperazine contributes significantly to understanding their chemical behavior and potential applications. For instance, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a compound synthesized from a reaction involving a related piperazine, reveals insights into the conformation and interactions within such molecules. This knowledge is foundational for designing drugs and materials with specific properties (Faizi, Ahmad, & Golenya, 2016).

Biological Activities

Research on structurally related compounds has demonstrated various biological activities, such as antibacterial and anthelmintic effects. The synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate showcased its potential in this area, with moderate anthelmintic activity being observed. Such findings suggest avenues for the development of new therapeutic agents targeting specific biological pathways (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Propiedades

IUPAC Name |

[4-(3-fluorobenzoyl)piperazin-1-yl]-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3/c1-25-17-7-3-5-15(13-17)19(24)22-10-8-21(9-11-22)18(23)14-4-2-6-16(20)12-14/h2-7,12-13H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDJOIXZJGEXPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluorobenzoyl)-4-(3-methoxybenzoyl)piperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R*,3S*)-7-{[(3-methoxyphenyl)thio]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5578626.png)

![2-methyl-4-(4-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]methyl}phenyl)-2-butanol](/img/structure/B5578640.png)

![3-nitrodibenzo[b,f]oxepine](/img/structure/B5578644.png)

![1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5578674.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5578676.png)

![1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5578684.png)

![N'-[(5-ethyl-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5578692.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-2-yl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5578693.png)

![2-[(2'-fluorobiphenyl-2-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5578700.png)